molecular formula C32H38ClNO13 B217054 Nemorubicin hydrochloride CAS No. 108943-08-4

Nemorubicin hydrochloride

Cat. No. B217054
CAS RN: 108943-08-4
M. Wt: 680.1 g/mol
InChI Key: DSXDXWLGVADASF-QQFKZXDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemorubicin hydrochloride is a non-conventional anthracycline that is currently in clinical development for the intrahepatic artery chemotherapy of hepatocellular carcinoma . It is a synthetic product produced through extractive chemistry .


Synthesis Analysis

This compound is a derivative of doxorubicin (DX). It bears a methoxymorpholinyl group at position 3’ of the sugar moiety .


Molecular Structure Analysis

Nemorubicin is a novel DNA-intercalator . It is structurally related to doxorubicin, but it has a unique mechanism of action .


Chemical Reactions Analysis

The metabolic pathway of nemorubicin is mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level .

Scientific Research Applications

Mechanism of Action and Preclinical Evidence

  • Nemorubicin hydrochloride (nemorubicin), a non-conventional anthracycline, has been studied for its unique mechanism of action, distinct from doxorubicin. It acts as a topoisomerase I inhibitor and has shown activity in resistant cancer cells, with minimal cardiotoxicity. Its efficacy has been observed in hepatocellular carcinoma (HCC) patients, showing tumor response and stability in some cases. Preclinical studies indicate that nemorubicin's cytotoxic effect involves the nucleotide excision repair (NER) system, making it more effective in NER proficient cells. This distinctive mechanism provides a rationale for clinical combination studies with platinum derivatives (Pacciarini et al., 2006).

Clinical Trials and Combination Therapies

  • Clinical trials have explored nemorubicin's synergistic potential with various agents, such as cisplatin, mitomycin C, and doxorubicin, used in HCC treatment. Sequential or simultaneous administration of nemorubicin with these agents in preclinical models showed improved life span and therapeutic gain, without significant increase in toxicity. These findings support the idea of combining nemorubicin with other drugs for enhanced HCC treatment efficacy (Geroni et al., 2007).

Metabolism and Bioactivation

  • A critical aspect of nemorubicin's activity is its metabolism, particularly the formation of PNU-159682, a highly cytotoxic metabolite produced by human liver microsomes. This conversion, primarily driven by CYP3A4, results in a metabolite that retains significant antitumor activity in vivo. Understanding this metabolic pathway is crucial for optimizing nemorubicin's clinical use (Quintieri et al., 2005).

Resistance Mechanisms

  • Resistance to nemorubicin has been linked to alterations in NER activity. For instance, nemorubicin-resistant L1210 cells exhibited defects in NER activity, particularly in the XPG gene, suggesting a novel mechanism of drug resistance through genetic silencing of DNA repair genes. These findings provide insights into potential strategies for overcoming resistance to nemorubicin in clinical settings (Sabatino et al., 2007).

Mechanism of Action

Nemorubicin’s activity and resistance are mediated by the nucleotide excision repair system . It induces DNA strand breaks primarily through topoisomerase-I cleavage . In vitro, human hepatocytes or microsomes generate a nemorubicin metabolite (PNU-159682) that is hundred times more cytotoxic than the parent compound and that binds covalently to DNA .

Future Directions

Nemorubicin has shown promising efficacy against hepatocellular carcinoma as a single agent . It has also been found to synergize with agents currently used for the treatment of hepatocellular carcinoma, namely cisplatin, mitomycin C, doxorubicin, and bevacizumab . Further experiments are ongoing to support clinical development .

properties

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXDXWLGVADASF-QQFKZXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108943-08-4
Record name Nemorubicin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEMORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemorubicin hydrochloride
Reactant of Route 2
Nemorubicin hydrochloride
Reactant of Route 3
Reactant of Route 3
Nemorubicin hydrochloride
Reactant of Route 4
Nemorubicin hydrochloride
Reactant of Route 5
Nemorubicin hydrochloride
Reactant of Route 6
Nemorubicin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.